molecular formula C31H29F5N2O6 B13982294 Fmoc-DL-Orn(Boc)-OPfp

Fmoc-DL-Orn(Boc)-OPfp

Cat. No.: B13982294
M. Wt: 620.6 g/mol
InChI Key: MILLMXCUHPJKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Orn(Boc)-OPfp: is a compound used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. It is a derivative of ornithine, an amino acid, and is protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. The compound is often used as a building block in the synthesis of peptides due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Orn(Boc)-OPfp involves multiple steps. Initially, L-ornithine is protected with a Boc group by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate . The Fmoc group is then introduced by reacting the Boc-protected ornithine with Fmoc-OSu (fluorenylmethyloxycarbonyl succinimide) in an organic solvent like acetonitrile .

Industrial Production Methods: Industrial production of Fmoc-Orn(Boc)-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Orn(Boc)-OPfp undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Mechanism: The primary mechanism of action of Fmoc-Orn(Boc)-OPfp involves the formation of peptide bonds through nucleophilic substitution reactions. The Pfp ester group is highly reactive and facilitates the coupling of amino acids to form peptides .

Molecular Targets and Pathways: The compound targets the amino groups of amino acids, leading to the formation of peptide bonds. This process is essential in the synthesis of peptides and proteins, which are crucial for various biological functions .

Comparison with Similar Compounds

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29F5N2O6/c1-31(2,3)44-29(40)37-14-8-13-21(28(39)43-27-25(35)23(33)22(32)24(34)26(27)36)38-30(41)42-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,37,40)(H,38,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MILLMXCUHPJKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29F5N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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